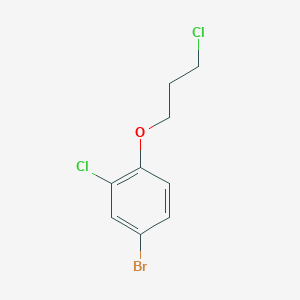
4-Bromo-2-chloro-1-(3-chloropropoxy)benzene
Descripción general
Descripción
4-Bromo-2-chloro-1-(3-chloropropoxy)benzene is an organic compound with the molecular formula C9H9BrCl2O . It has an average mass of 283.977 Da and a monoisotopic mass of 281.921387 Da .
Molecular Structure Analysis
The molecular structure of 4-Bromo-2-chloro-1-(3-chloropropoxy)benzene consists of a benzene ring substituted with bromine, chlorine, and a 3-chloropropoxy group .Aplicaciones Científicas De Investigación
Pharmaceutical Research
4-Bromo-2-chloro-1-(3-chloropropoxy)benzene: is utilized in pharmaceutical research as a high-quality reference standard . It serves as a precursor in the synthesis of various pharmaceutical compounds. Its role in developing selective inhibitors for treating conditions like type 2 diabetes is of particular interest, where it contributes to the structural formation of active pharmaceutical ingredients.
Organic Synthesis
In the field of organic synthesis, this compound is valuable for its halogenated benzene ring, which can undergo further functionalization . It’s used in multistep synthesis processes to create complex molecules, particularly in constructing polysubstituted benzenes, which are crucial intermediates in synthesizing a wide range of organic products.
Material Science
Researchers in material science explore the use of 4-Bromo-2-chloro-1-(3-chloropropoxy)benzene for creating new materials with specific properties . Its molecular structure allows for the introduction of various functional groups, enabling the design of novel polymers or coatings with desired characteristics.
Chemical Engineering
In chemical engineering, this compound’s reactivity is harnessed for process optimization and the development of new synthetic routes . It’s involved in the design of catalysts and the improvement of reaction conditions to enhance efficiency and yield in industrial chemical processes.
Environmental Science
The environmental impact of halogenated compounds like 4-Bromo-2-chloro-1-(3-chloropropoxy)benzene is a significant area of study . Researchers investigate its behavior in the environment, its potential as a pollutant, and methods for its safe disposal or degradation to prevent ecological damage.
Biochemistry Research
In biochemistry, this compound is studied for its interactions with biological molecules . Understanding its binding affinity and reactivity with proteins or nucleic acids can lead to insights into the mechanisms of action of various drugs and the development of new therapeutic strategies.
Propiedades
IUPAC Name |
4-bromo-2-chloro-1-(3-chloropropoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrCl2O/c10-7-2-3-9(8(12)6-7)13-5-1-4-11/h2-3,6H,1,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKDAMQYMQRQSHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)Cl)OCCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrCl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-chloro-1-(3-chloropropoxy)benzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



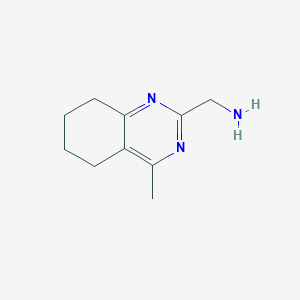
![2-[4-(4-Morpholinyl)butoxy]benzaldehyde](/img/structure/B1437531.png)


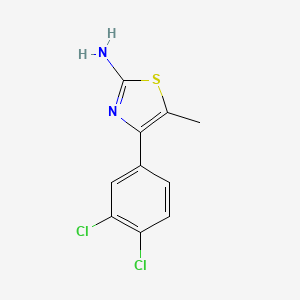
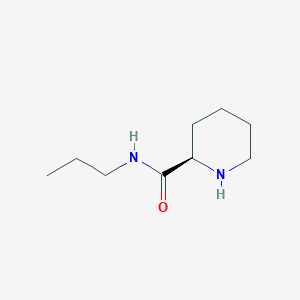
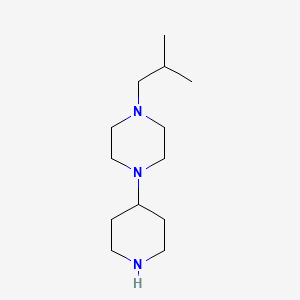

![3-{[2-(1-Cyclohexen-1-YL)ethyl]-amino}propanenitrile](/img/structure/B1437546.png)
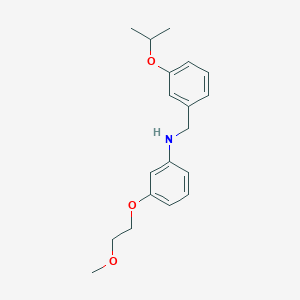
![[(2-Bromoethoxy)methyl]cyclopropane](/img/structure/B1437549.png)
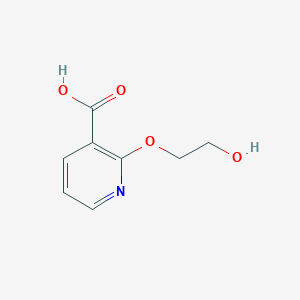
![N-[2-(2-fluorophenyl)ethyl]cyclopentanamine](/img/structure/B1437551.png)
![3-Ethoxy-N-[2-(2-isopropylphenoxy)ethyl]aniline](/img/structure/B1437552.png)